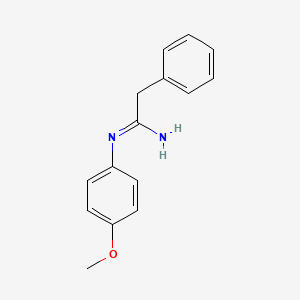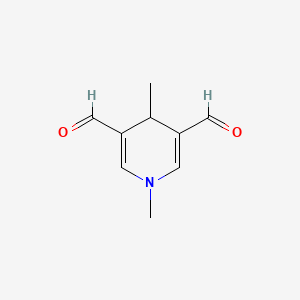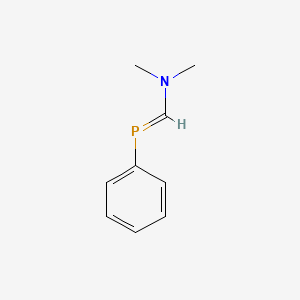
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is an organic compound with the molecular formula C₉H₁₂NP and a molecular weight of 165.1720 g/mol . This compound is known for its unique structure, which includes a methanamine backbone substituted with a phenylphosphinidene group. It is utilized in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- typically involves the reaction of dimethylamine with phenylphosphinidene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted methanamines .
Applications De Recherche Scientifique
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers or other reactive sites, thereby influencing chemical reactions and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- include:
- Methanamine, 1,1-dimethoxy-N,N-dimethyl-
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
Uniqueness
Methanamine, N,N-dimethyl-1-(phenylphosphinidene)- is unique due to its phenylphosphinidene group, which imparts distinct chemical properties and reactivity compared to other methanamine derivatives. This uniqueness makes it valuable in specific chemical and research applications .
Propriétés
Numéro CAS |
75471-07-7 |
|---|---|
Formule moléculaire |
C9H12NP |
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylphosphanylidenemethanamine |
InChI |
InChI=1S/C9H12NP/c1-10(2)8-11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
VIFJQNZWJNSJQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=PC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


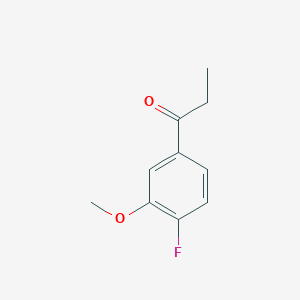

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)

![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
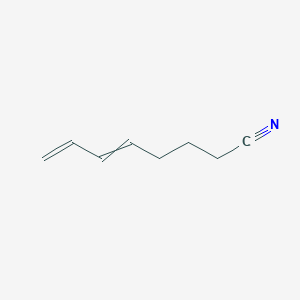
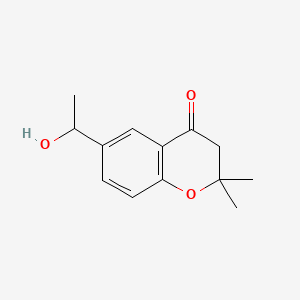
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
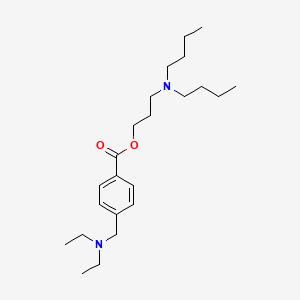
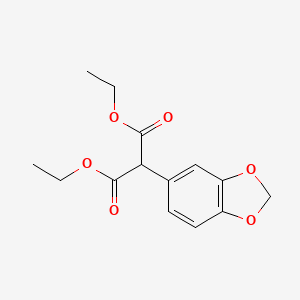
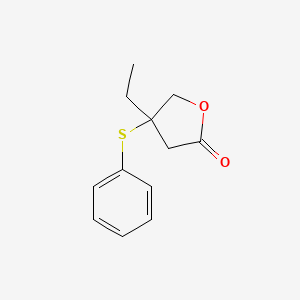
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
